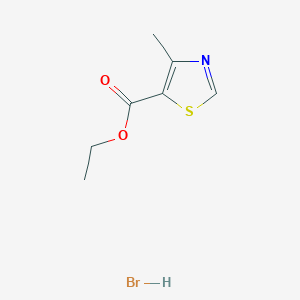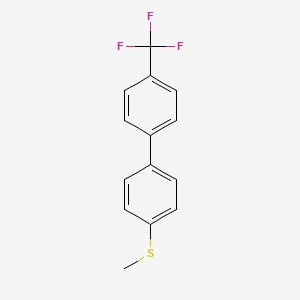![molecular formula C7H10Cl4O3 B14297388 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- CAS No. 113308-20-6](/img/structure/B14297388.png)
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions This particular compound is characterized by the presence of a trichloromethyl group and a 2-chloroethoxy methyl group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- can be achieved through several methods. One common approach involves the reaction of trichloroacetaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(trichloromethyl)-1,3-dioxolane. This intermediate can then be reacted with 2-chloroethanol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl and chloroethoxy groups can play a role in its reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-(trichloromethyl)-: Lacks the chloroethoxy group, leading to different reactivity and applications.
1,3-Dioxolane, 4-(methoxymethyl)-2-(trichloromethyl)-:
Uniqueness
1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)- is unique due to the presence of both the trichloromethyl and chloroethoxy groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
113308-20-6 |
|---|---|
Molecular Formula |
C7H10Cl4O3 |
Molecular Weight |
284.0 g/mol |
IUPAC Name |
4-(2-chloroethoxymethyl)-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H10Cl4O3/c8-1-2-12-3-5-4-13-6(14-5)7(9,10)11/h5-6H,1-4H2 |
InChI Key |
BZHPXLBJYOPNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C(Cl)(Cl)Cl)COCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


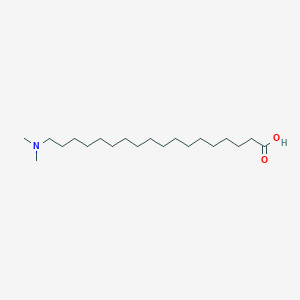

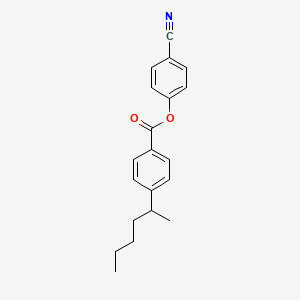
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
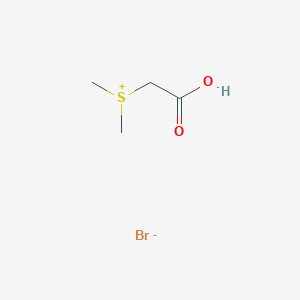
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
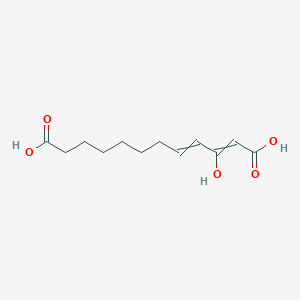
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
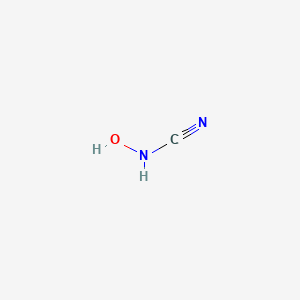
![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
